

fundamental chemical properties of 5-Hydroxybenzimidazole

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Compound of Interest

Compound Name: 5-Hydroxybenzimidazole

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An In-Depth Technical Guide to the Fundamental Chemical Properties of **5-Hydroxybenzimidazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxybenzimidazole (5-HBI) is a heterocyclic aromatic organic compound of significant interest in biochemical and pharmaceutical research. As a key intermediate in the anaerobic biosynthesis of the lower ligand of vitamin B12, it plays a crucial role in microbial metabolism. [1] Furthermore, its scaffold is a valuable precursor in the synthesis of various drug compounds. [2] This document provides a comprehensive overview of the core chemical properties of **5-Hydroxybenzimidazole**, detailed experimental protocols, a comparative analysis with related compounds, and a review of its primary biochemical pathways.

Core Chemical Properties

5-Hydroxybenzimidazole is a member of the benzimidazole class, characterized by a benzene ring fused to an imidazole ring, with a hydroxyl group substituted at the 5-position. [3]

Structural and Physical Data

The fundamental physicochemical properties of **5-Hydroxybenzimidazole** are summarized in the table below. This data is essential for its application in experimental design, including reaction setup, solvent selection, and purification strategies.

Property	Value	Source(s)
IUPAC Name	3H-benzimidazol-5-ol	[2]
CAS Number	41292-65-3	[4] [5]
Molecular Formula	C ₇ H ₆ N ₂ O	[2] [4]
Molecular Weight	134.14 g/mol	[2] [3] [4]
Melting Point	220-222 °C	[4]
Boiling Point	469.1 ± 18.0 °C (Predicted)	[4]
Density	1.434 ± 0.06 g/cm ³ (Predicted)	[4] [5]
InChI	InChI=1S/C7H6N2O/c10-5-1-2-6-7(3-5)9-4-8-6/h1-4,10H, (H,8,9)	[2] [4]
SMILES	C1=CC2=C(C=C1O)NC=N2	[2] [4]
Synonyms	1H-Benzimidazol-5-ol, 1H-Benzimidazol-6-ol, 5-Hydroxy-1H-benzimidazole	[3]

Comparative Analysis of Related Compounds

The properties of **5-Hydroxybenzimidazole** are best understood in the context of its parent structure and related analogues. The position of the functional group significantly influences properties like pKa and solubility.

Compound	Molecular Weight (g/mol)	Melting Point (°C)	Solubility	pKa
5-Hydroxybenzimidazole	134.14	220-222	Low solubility in water	Not Experimentally Determined
Benzimidazole (Parent)	118.14	170-173	< 1 mg/mL in water; Soluble in alcohol	5.3
2-Hydroxybenzimidazole	134.14	>300	0.543 g/L (insoluble)	11.95 (Predicted)
5-Methoxybenzimidazole	148.16	121-126	Insoluble in water	13.12 (Predicted)

Experimental Protocols

Chemical Synthesis: A Representative Protocol

While numerous methods exist for benzimidazole synthesis, a common and reliable route to **5-Hydroxybenzimidazole** involves the cyclization of a substituted o-phenylenediamine. The following is a representative multi-step protocol starting from p-aminophenol.

Step 1: Nitration of Acetanilide (from p-Aminophenol)

- Acetylation: p-Aminophenol is first protected by acetylation with acetic anhydride to form N-(4-hydroxyphenyl)acetamide (Paracetamol).
- Nitration: The protected compound is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to yield 4-acetamido-2-nitrophenol. The acetyl group directs nitration to the position ortho to the hydroxyl group.

Step 2: Reduction to 3,4-Diaminophenol

- Setup: The 4-acetamido-2-nitrophenol intermediate is placed in a round-bottom flask with a suitable solvent like ethanol.
- Reduction: A reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂ over Pd/C), is used to reduce the nitro group to an amine. This step also hydrolyzes the acetyl protecting group.
- Workup: After the reaction is complete, the mixture is neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate the 3,4-diaminophenol. The product is then filtered, washed with cold water, and dried.

Step 3: Cyclization to **5-Hydroxybenzimidazole**

- Reaction: 3,4-Diaminophenol (1.0 eq) is mixed with formic acid (1.2 eq) in a round-bottom flask.
- Heating: The mixture is heated under reflux (typically around 100°C) for 2-4 hours. The reaction involves the condensation of the diamine with formic acid to form the imidazole ring.
- Neutralization: After cooling, the reaction mixture is carefully neutralized with a 10% sodium hydroxide solution until it is just alkaline to litmus paper.
- Isolation: The resulting precipitate, crude **5-Hydroxybenzimidazole**, is collected by vacuum filtration.

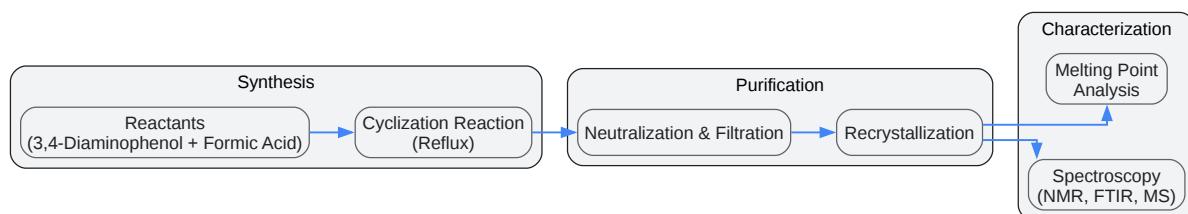
Step 4: Purification by Recrystallization

- The crude product is dissolved in a minimum amount of boiling water or an appropriate alcohol/water mixture.
- Decolorizing carbon (charcoal) can be added to the hot solution to remove colored impurities.
- The hot solution is filtered to remove the carbon and any insoluble materials.
- The filtrate is allowed to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

- The purified crystals of **5-Hydroxybenzimidazole** are collected by filtration, washed with a small amount of cold solvent, and dried in an oven or under vacuum.

Enzymatic Synthesis

In anaerobic microorganisms, **5-Hydroxybenzimidazole** is synthesized from 5-aminoimidazole ribotide (AIR). This transformation is catalyzed by a radical S-adenosylmethionine (SAM) enzyme known as BzaF. This enzymatic reaction involves a complex carbon skeleton rearrangement to form the benzimidazole ring system.^[2]



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Caption: General experimental workflow for the synthesis and analysis of **5-Hydroxybenzimidazole**.

Key Chemical Reactions

The benzimidazole ring and the phenolic hydroxyl group are the primary sites for chemical reactivity.

- Methylation: The phenolic hydroxyl group can be methylated to form 5-methoxybenzimidazole. In biological systems, this is a key step in the formation of the lower ligand of certain cobamides.
- Acylation: Friedel-Crafts acylation can occur on the benzene ring, typically directed by the hydroxyl group, leading to derivatives with potentially enhanced biological activity.^[1]

- Halogenation: The electron-rich benzene ring can be halogenated to produce derivatives with altered physicochemical properties.[1]
- N-Substitution: The nitrogen atom of the imidazole ring can be alkylated or acylated, a common strategy in the development of benzimidazole-based pharmaceuticals.

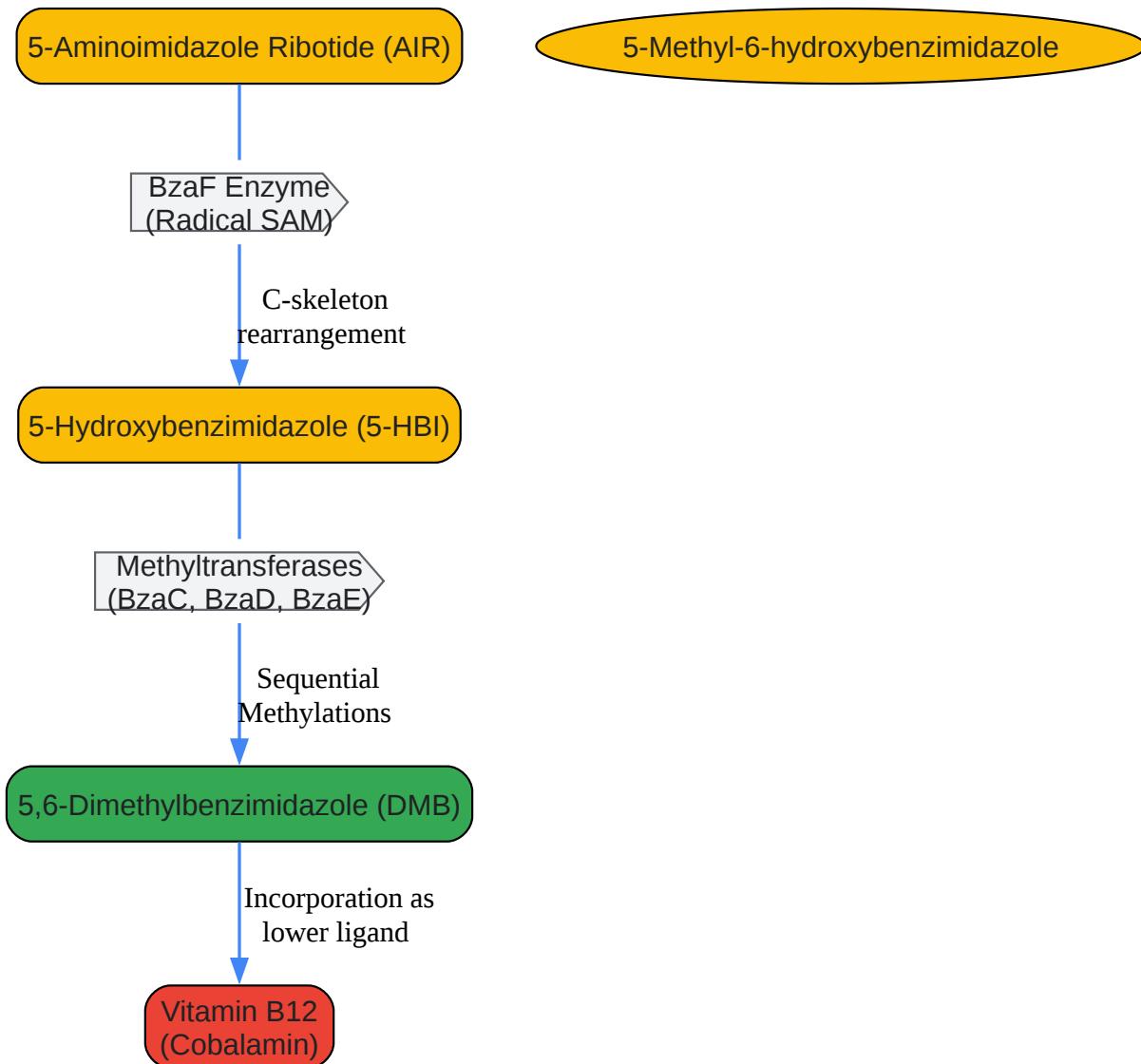
Biochemical Role & Signaling Pathways

Precursor to the Lower Ligand of Vitamin B12

The most well-documented role of **5-Hydroxybenzimidazole** is as a crucial intermediate in the anaerobic biosynthesis of 5,6-dimethylbenzimidazole (DMB). DMB serves as the lower axial ligand for cobalt in vitamin B12 (cobalamin).[1] This pathway is critical for prokaryotes that synthesize B12 anaerobically.

The pathway proceeds as follows:

- Formation: The enzyme BzaF converts 5-aminoimidazole ribotide (AIR) into **5-Hydroxybenzimidazole** (5-HBI).
- Methylation: A series of three methyltransferase enzymes (BzaC, BzaD, and BzaE) sequentially methylate 5-HBI to form 5,6-dimethylbenzimidazole (DMB).[4]
- Activation & Incorporation: DMB is then activated and incorporated into the cobamide structure.

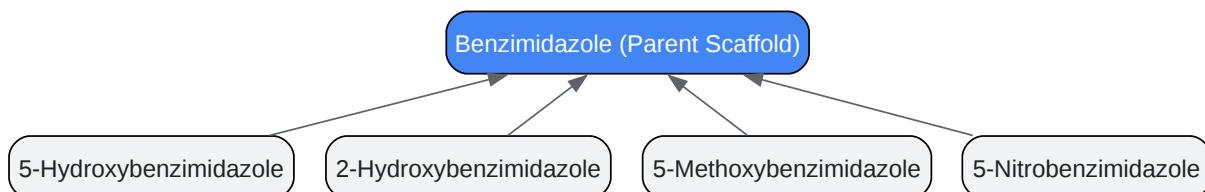
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Caption: Anaerobic biosynthesis of the Vitamin B12 lower ligand via **5-Hydroxybenzimidazole**.

Analytical Characterization

While comprehensive experimental spectral data for **5-Hydroxybenzimidazole** is not widely published, its structure allows for the prediction of key analytical features.

- ^1H NMR: In a solvent like DMSO-d₆, the spectrum is expected to show:
 - Three distinct signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons on the benzene ring.
 - A singlet for the proton at the 2-position of the imidazole ring (approx. 8.0-8.2 ppm).
 - A broad singlet for the N-H proton of the imidazole ring (approx. 12.0-12.5 ppm).
 - A broad singlet for the phenolic O-H proton.
- ^{13}C NMR: The spectrum should display 7 distinct signals for the carbon atoms, with chemical shifts characteristic of aromatic and heterocyclic structures.
- FTIR: The infrared spectrum would be characterized by:
 - A broad absorption band for O-H stretching of the phenol group (approx. 3200-3600 cm^{-1}).
 - A broad band for N-H stretching of the imidazole ring (approx. 3100-3300 cm^{-1}).
 - Aromatic C-H stretching signals (approx. 3000-3100 cm^{-1}).
 - C=N and C=C stretching vibrations within the fused ring system (approx. 1450-1620 cm^{-1}).



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Caption: Logical relationship of **5-Hydroxybenzimidazole** to its parent scaffold and other derivatives.

Conclusion

5-Hydroxybenzimidazole is a fundamentally important molecule with a well-defined role in microbial biochemistry and significant potential in synthetic chemistry. Its core properties, characterized by the benzimidazole scaffold and a reactive hydroxyl group, make it a versatile building block for drug discovery and a subject of interest for metabolic research. The experimental and analytical frameworks provided in this guide offer a foundation for scientists and researchers to effectively utilize and study this compound.

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